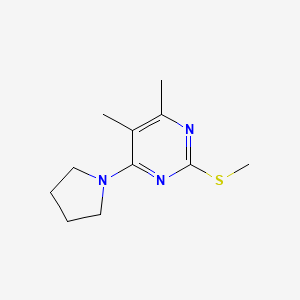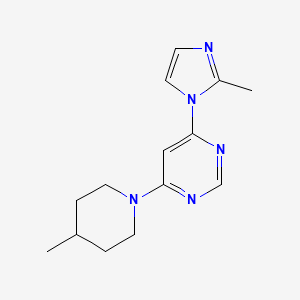![molecular formula C14H17FN6 B6441618 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2424677-13-2](/img/structure/B6441618.png)
5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their versatile biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .作用機序
Target of Action
The primary target of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is the cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as a CDK2 inhibitor. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways:
- DNA Damage Response : Inhibition of CDK2 can enhance the sensitivity of cells to DNA damage, as the repair mechanisms are compromised .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of CDK2 leads to decreased phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors necessary for DNA synthesis. At the cellular level, this results in cell cycle arrest and potentially apoptosis, reducing cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound:
- Interactions : Co-administration with other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and bioavailability .
This comprehensive understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in cancer treatment where CDK2 plays a pivotal role.
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors : [Review on the Synthesis and Therapeutic Potential of Pyrido2,3-
実験室実験の利点と制限
5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and purify. It is also relatively stable, which makes it suitable for long-term storage. Additionally, it is non-toxic and has low bioavailability, which makes it safe to use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in scientific research. It could be used to study the effects of drugs on other types of receptors, such as ion channels and transporters. Additionally, it could be used to study the effects of drugs on metabolic pathways and gene expression. It could also be used to study the effects of drugs on other biological processes, such as cell differentiation, apoptosis, and cell migration. Finally, it could be used to develop new drugs or to improve existing drugs.
合成法
5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is synthesized through a multi-step process. The first step involves the reaction of 2,4-dimethyl-6-piperazin-1-yl pyrimidine and ethyl chloroformate in the presence of triethylamine in dichloromethane. The second step involves the reaction of the product from the first step with 5-fluoropyrimidine in the presence of triethylamine in dichloromethane. The final product is then isolated by column chromatography and recrystallization.
科学的研究の応用
5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research applications. It has been used to study the pharmacology of G-protein coupled receptors, to investigate the mechanism of action of drugs, to study the effects of drugs on enzymes, and to study the effects of drugs on cell signaling pathways. It has also been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.
特性
IUPAC Name |
5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSKJAAVNTNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)